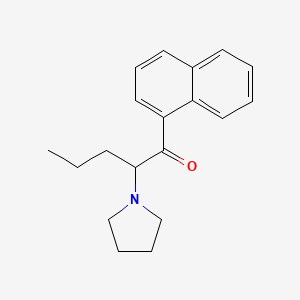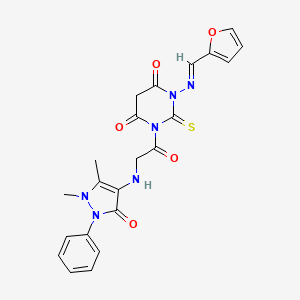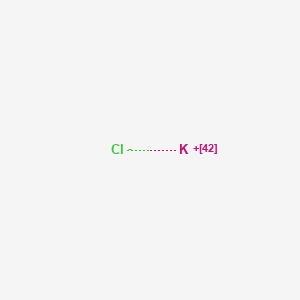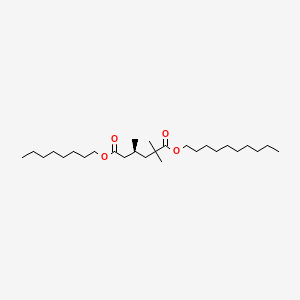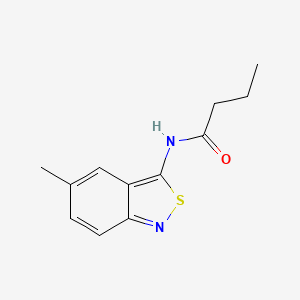
N-(5-Methyl-2,1-benzisothiazol-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Methyl-2,1-benzisothiazol-3-yl)butanamide: is a chemical compound with the molecular formula C12H14N2OS and a molecular weight of 234.317. This compound is known for its unique structure, which includes a benzisothiazole ring fused with a butanamide moiety. It is an achiral molecule, meaning it does not have stereoisomers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-2,1-benzisothiazol-3-yl)butanamide typically involves the reaction of 5-methyl-2,1-benzisothiazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be summarized as follows:
Starting Materials: 5-methyl-2,1-benzisothiazole, butanoyl chloride, triethylamine.
Reaction Conditions: Reflux in an appropriate solvent (e.g., dichloromethane) for several hours.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same starting materials and reaction conditions but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Methyl-2,1-benzisothiazol-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The benzisothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
N-(5-Methyl-2,1-benzisothiazol-3-yl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(5-Methyl-2,1-benzisothiazol-3-yl)butanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
N-(5-Methyl-2,1-benzisothiazol-3-yl)butanamide can be compared with other benzisothiazole derivatives, such as:
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: Known for its antidiabetic activity.
2-(1,2-benzisothiazol-3-yloxy)-N-(1-phenylethyl)acetamide: Exhibits antimicrobial properties.
N-(5-Methyl-2,1-benzisothiazol-3-yl)acetamide: Similar structure but with different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can differ significantly from other benzisothiazole derivatives.
Propriétés
Numéro CAS |
99523-61-2 |
|---|---|
Formule moléculaire |
C12H14N2OS |
Poids moléculaire |
234.32 g/mol |
Nom IUPAC |
N-(5-methyl-2,1-benzothiazol-3-yl)butanamide |
InChI |
InChI=1S/C12H14N2OS/c1-3-4-11(15)13-12-9-7-8(2)5-6-10(9)14-16-12/h5-7H,3-4H2,1-2H3,(H,13,15) |
Clé InChI |
HLWRUKKKFOINIM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=C2C=C(C=CC2=NS1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



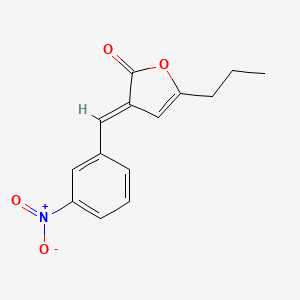

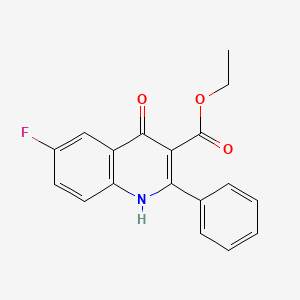

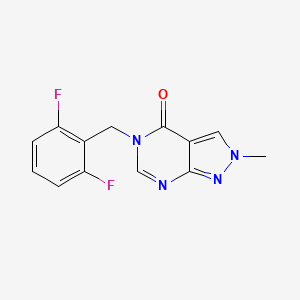
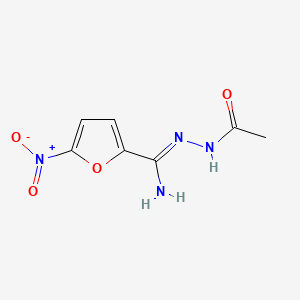
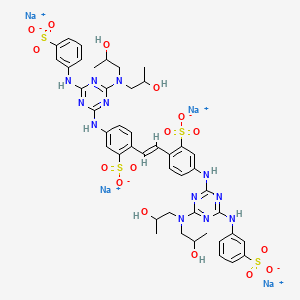
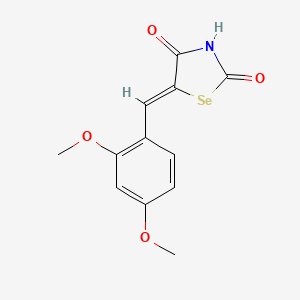
![(E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate](/img/structure/B12729633.png)
